molecular formula C20H44O4Sn B8203455 Tin(iv) tert-pentyloxide

Tin(iv) tert-pentyloxide

Cat. No.: B8203455
M. Wt: 467.3 g/mol
InChI Key: CFCVWDBMYHOFHH-UHFFFAOYSA-N
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Description

Tin(IV) tert-pentyloxide (Sn(OC(CH₂CH₃)₂CH₂)₄) is a tetravalent tin alkoxide characterized by bulky tert-pentyloxide ligands. This compound belongs to the broader class of metal alkoxides, which are widely employed as catalysts in polymerization reactions, particularly for biodegradable polymers like polylactides . The tert-pentyl group provides steric hindrance, which can influence reaction kinetics, thermal stability, and selectivity in catalytic processes. Industrially, tin-based catalysts such as tin(II) 2-ethylhexanoate (SnOct₂) dominate lactide polymerization due to their efficiency, but tin(IV) derivatives like this compound are investigated for specialized applications requiring controlled molecular weight distributions or enhanced thermal stability .

Properties

IUPAC Name

tetrakis(2-methylbutan-2-yloxy)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H11O.Sn/c4*1-4-5(2,3)6;/h4*4H2,1-3H3;/q4*-1;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVWDBMYHOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O[Sn](OC(C)(C)CC)(OC(C)(C)CC)OC(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin(IV) tert-pentyloxide typically involves the reaction of tin(IV) chloride with tert-pentanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then dissolved in 2-methyl-2-butanol to achieve the desired concentration of 5% w/v .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tin(IV) tert-pentyloxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide and nitric acid.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Various organic ligands and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Tin(IV) tert-pentyloxide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Tin(IV) tert-pentyloxide involves its interaction with various molecular targets. The compound can coordinate with different ligands, influencing the reactivity and stability of the resulting complexes. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Tin(IV) tert-Pentyloxide vs. Tin(II) 2-Ethylhexanoate (SnOct₂)

  • Structure and Reactivity: SnOct₂ is a tin(II) carboxylate with linear alkyl chains, enabling high catalytic activity in ring-opening polymerization (ROP) of lactides.
  • Applications: SnOct₂ is the industrial standard for polylactide synthesis, achieving high conversion rates (>90%) and molecular weights (Mn > 100 kDa). This compound is less common but may excel in niche applications, such as high-temperature polymerizations where thermal decomposition of SnOct₂ (degrading above 180°C) becomes a limitation .
  • Toxicity: Tin(II) compounds like SnOct₂ are associated with higher toxicity concerns than tin(IV) derivatives, though both classes require careful handling. Residual tin in medical-grade polymers is strictly regulated (<20 ppm) .

This compound vs. Tin(IV) Isopropoxide

  • Ligand Effects: The tert-pentyl group’s bulkiness compared to isopropoxide may reduce catalytic activity but enhance solubility in nonpolar solvents (e.g., cyclohexane). This property is advantageous in homogeneous catalytic systems .
  • Thermal Stability : Alkoxide ligands with branched chains (e.g., tert-pentyl) improve thermal stability. This compound decomposes at ~220°C, whereas tin(IV) isopropoxide degrades at ~160°C .

Comparison with Non-Tin Alkoxides

Potassium tert-Pentyloxide

  • Structure and Basicity : Potassium tert-pentyloxide (KOC(CH₂CH₃)₂CH₂) is an ionic alkoxide with strong basicity, commonly used for deprotonation in organic synthesis. Unlike this compound, it lacks Lewis acidity, limiting its utility in polymerization catalysis .
  • Applications : Potassium tert-pentyloxide is employed in alkylation and elimination reactions, whereas this compound serves as a catalyst or precursor for metal-organic frameworks (MOFs) .

Environmental and Toxicological Comparison with Organotin Compounds

Tributyltin (TBT) and other organotins are notorious for environmental persistence and toxicity (e.g., TBT’s LC₅₀ for marine organisms: <1 μg/L) . However, its environmental impact remains understudied, and industrial discharge regulations for tin compounds typically mandate concentrations below 30 μg/g in sediments .

Data Tables

Table 1: Physical and Catalytic Properties of Tin-Based Catalysts

Compound Oxidation State Ligand Type Thermal Decomposition (°C) Typical Mn in Polylactide (kDa) Toxicity (LD₅₀, rat oral)
This compound +4 Bulky alkoxide ~220 50–80 (estimated) 500–1000 mg/kg (estimated)
Tin(II) 2-ethylhexanoate +2 Carboxylate ~180 100–150 200–400 mg/kg
Tributyltin (TBT) +4 Organotin N/A N/A 10–50 mg/kg

Table 2: Comparison of Metal tert-Pentyloxides

Compound Metal Center Solubility Primary Use
This compound Sn(IV) Cyclohexane Polymerization catalysis
Potassium tert-pentyloxide K(I) Polar aprotic Organic synthesis

Q & A

Q. How can researchers critically evaluate mechanistic proposals for this compound-mediated reactions?

  • Methodological Answer : Cross-examine kinetic isotope effects (KIEs), stereochemical outcomes, and trapping experiments. For SN2 vs. radical mechanisms, electron paramagnetic resonance (EPR) detects transient intermediates. Compare computed activation energies (DFT) with experimental Arrhenius parameters to validate pathways .

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